Cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one is a synthetic organic compound with the chemical formula and a molecular weight of 246.31 g/mol. It is classified under the category of organoheterocyclic compounds, specifically within the subclass of piperidines, which are characterized by a six-membered ring containing one nitrogen atom. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is cataloged with the CAS number 1434141-96-4 and is available from various chemical suppliers, including AChemBlock, which lists it with a purity of 97% . Additional structural information can be accessed through databases such as DrugBank, where it is referenced for its potential biological activities .
The synthesis of cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one typically involves multi-step organic reactions. A common approach includes the formation of the oxazolo-pyridine framework through cyclization reactions involving appropriate precursors such as substituted benzylamines and hexahydro derivatives.
Technical Details:
Key structural data includes:
Cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one can participate in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound is influenced by its functional groups, which can facilitate various transformations under acidic or basic conditions.
The mechanism of action for cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one in biological systems remains under investigation but may involve:
Data on specific interactions and efficacy will require further pharmacological studies to elucidate its therapeutic potential.
Cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one exhibits several notable physical properties:
Chemical properties include:
Relevant data from suppliers indicate that the compound has a high purity level (97%), which is crucial for accurate experimental results .
Cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one holds promise in various scientific applications:
As research progresses, further applications may emerge based on its chemical properties and biological activities.
The construction of the oxazolo[3,4-a]pyridine core necessitates convergent synthetic routes integrating bicyclic ring formation and benzylamine introduction. A prominent strategy employs N,N-diisopropylisonicotinamide as a precursor, undergoing ortho-lithiation followed by ketone condensation to establish the critical pyridine-oxazoline junction [7] [8]. Advanced routes leverage pyridine 3,4-dicarboxylic acid anhydride as a bifunctional building block, where controlled addition of aryl Grignard reagents (e.g., phenylmagnesium bromide) selectively functionalizes the carbonyl para to the pyridyl nitrogen. This regioselectivity is essential for subsequent lactonization and reduction steps [6] [8]. Post-annulation, reductive amination or nucleophilic substitution introduces the benzylamine moiety, often employing benzyl isocyanate for urea linkage formation under mild dichloromethane conditions [8] [10].
Retrosynthetic Analysis:
Target Molecule ↓ Disconnection: Benzylamino Urea Hexahydro-oxazolo[3,4-a]pyridin-3-one core ↓ Disconnection: C-N Bond Lactone intermediate + Benzyl isocyanate ↓ Disconnection: Ring Hydrogenation Furo[3,4-c]pyridin-1(3H)-one ↓ Disconnection: Cyclization Ortho-lithiated nicotinamide + Ketone
Cyclization methodologies pivot on acid-catalyzed lactonization or thermal dehydrative closure. Alcohol intermediates derived from lithiation-condensation spontaneously cyclize to lactones under acidic conditions (6N HCl, 25°C), forming the furo[3,4-c]pyridinone scaffold [7] [8]. Subsequent partial hydrogenation (PtO₂/H₂, acidic buffer) selectively saturates the pyridine ring while preserving the lactone and olefin functionalities, yielding the hexahydro derivative. Catalytic systems require precise stoichiometric control—1 equivalent acid with platinum oxide optimally achieves >80% conversion to the saturated core without over-reduction [7] [8]. Alternative nickel acetate/sodium borohydride reduction generates cis-fused intermediates but risks diastereomer mixtures without kinetic control [8].
Table 1: Cyclization Conditions and Yields
Cyclization Method | Conditions | Key Intermediate | Yield |
---|---|---|---|
Acid-Catalyzed Lactonization | 6N HCl, RT, 1h | Furo[3,4-c]pyridin-1(3H)-one | 60-75% |
Partial Hydrogenation | PtO₂/H₂, H⁺ (1 eq), EtOH | 4,5,6,7-Tetrahydrofuro[3,4-c]pyridine | 80-85% |
Reductive Amination/Cyclization | Ni(OAc)₂/NaBH₄, MeOH | cis-Hexahydro-oxazolo pyridine | 70%* |
Note: *Yield lower due to diastereomeric separation requirements [8]
Achieving the cis-junction in hexahydro-oxazolo[3,4-a]pyridin-3-ones demands substrate-directed stereocontrol or chiral resolution. The stereogenic center at C8 (benzylamino attachment) is established via:
Absolute configuration is verifiable via chiral SMILES strings (e.g., O=C1N2CCC[C@@H](NCC3=CC=CC=C3)[C@H]2CO1
), specifying C8 and C8a as R,R or S,S [1] [3]. Computational modeling confirms that cis-geometry optimally positions the benzylamino group for receptor binding, rationalizing stereospecific activity [7].
Final product purity (≥95-98%) necessitates orthogonal purification:
Yield optimization hinges on:
Table 2: Optimization Parameters for Purification
Purification Method | Conditions | Purity Achieved | Recovery Yield |
---|---|---|---|
Ethanol-Water Recrystallization | 70°C saturation, slow cooling | ≥98% (HPLC) | 75-80% |
Silica Gel Chromatography | Hexane:EtOAc (1:1) → EtOAc:MeOH (9:1) | 95% | 85%* |
Chiral HPLC | Chiralpak AD-H, heptane:IPA (80:20) | >99% ee | 60-65% |
Note: *Yield lower due to resolution of diastereomers [4] [5]
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4